5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
Overview
Description
5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde (5-HDC) is a naturally-occurring compound found in various plants and fruits. It has been studied extensively for its potential uses in medicine and pharmacology, due to its unique biochemical and physiological effects. In
Scientific Research Applications
Biological Activity
5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde and related compounds have shown significant potential in biological applications. Research by El Azab, Youssef, and Amin (2014) demonstrated that derivatives of 2H-Chromene, including those with structural similarities to 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, exhibit remarkable antimicrobial activity against various classes of bacteria and fungi (El Azab, Youssef, & Amin, 2014).
Chemical Synthesis and Reactions
The Vilsmeier reagent's reaction with chroman-4-ones, which are closely related to 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, was studied by Brown, Marcus, and Anastasis (1985). They explored the synthesis of 4-chlorochromene-3-carbaldehydes, highlighting the chemical versatility of chromene derivatives (Brown, Marcus, & Anastasis, 1985).
Potential in Cancer Treatment
Seo et al. (2020) explored the potential of compounds based on the 2,2-dimethyl-2H-chromene motif as ANO1 inhibitors. They discovered that certain derivatives, including those structurally related to 5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, are potent and selective inhibitors of ANO1, a channel implicated in various carcinomas. This suggests potential therapeutic applications in treating cancers overexpressing ANO1 (Seo et al., 2020).
Photochromic Properties
Ozhogin et al. (2018) synthesized spiropyrans of the 1,3-benzoxazin-4-one series, incorporating [2H]-chromene fragment with significant photochromic activity. The introduction of specific groups enhanced photocolorability, indicating the potential of chromene derivatives in developing photoresponsive materials (Ozhogin et al., 2018).
properties
IUPAC Name |
5-hydroxy-2,2-dimethylchromene-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-12(2)6-5-9-10(15-12)4-3-8(7-13)11(9)14/h3-7,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHVXYPFWRHKHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454657 | |
Record name | 5-HYDROXY-2,2-DIMETHYL-2H-CHROMENE-6-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde | |
CAS RN |
54287-99-9 | |
Record name | 5-HYDROXY-2,2-DIMETHYL-2H-CHROMENE-6-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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